(s)-6-Hydroxy-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its structural similarity to tyrosine, an amino acid that plays a crucial role in various biological processes. The unique structure of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid allows it to mimic the active conformation of tyrosine in opioid peptides, making it a valuable tool in the study of opioid receptors .
Preparation Methods
The synthesis of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . Another approach includes a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These methods provide efficient pathways to obtain the desired compound with high purity.
Chemical Reactions Analysis
6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a scaffold for the development of new drugs targeting opioid receptors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its ability to mimic the active conformation of tyrosine in opioid peptides. This mimicry allows the compound to bind effectively to mu and delta opioid receptors, influencing the receptor’s activity and modulating pain perception . The molecular targets include the opioid receptors, and the pathways involved are those related to pain modulation and signal transduction.
Comparison with Similar Compounds
6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound shares a similar core structure but lacks the hydroxyl group, which affects its binding affinity and biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:
The uniqueness of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid lies in its ability to mimic tyrosine’s active conformation, making it a valuable tool in opioid receptor research .
Properties
IUPAC Name |
(3S)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAGDYRHPWTZJL-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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